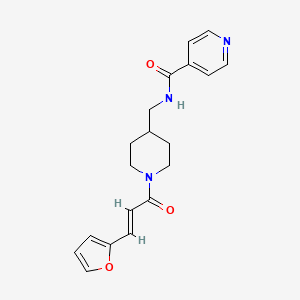
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isonicotinamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Structure and Synthesis
The compound features several functional groups, including a furan ring, piperidine moiety, and isonicotinamide structure, which contribute to its diverse biological activities. The general synthetic route includes:
- Formation of the Furan-2-yl Acrylate : Reaction of furan-2-carboxaldehyde with an acrylating agent under basic conditions.
- Synthesis of the Piperidine Intermediate : Derived from 4-piperidone through a series of reactions.
- Coupling Reaction : The furan-2-yl acrylate is coupled with the piperidine intermediate using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling reagent.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It can inhibit the activity of certain enzymes by binding to their active sites.
- Receptor Modulation : The compound may modulate receptor activity through ligand-binding interactions, potentially influencing various signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Antimicrobial Properties : The presence of the isonicotinamide moiety suggests possible antibacterial properties, making it a candidate for further investigation in antibiotic development.
Data Table of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in cancer cell lines | |
| Antimicrobial | Potential inhibition of bacterial growth | |
| Enzyme Inhibition | Binding to active sites of specific enzymes |
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant cytotoxicity at micromolar concentrations. The compound was shown to induce apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Testing
In another investigation, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications enhanced antibacterial activity, making these compounds promising candidates for further drug development.
属性
IUPAC Name |
N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(4-3-17-2-1-13-25-17)22-11-7-15(8-12-22)14-21-19(24)16-5-9-20-10-6-16/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,21,24)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMKPVRWPUSQOT-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)C2=CC=NC=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














